molecular formula C23H32N6O B10988079 [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B10988079
M. Wt: 408.5 g/mol
InChI Key: ZTOZXZSEEOICPT-UHFFFAOYSA-N
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Description

The compound [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a complex organic molecule that features a combination of pyrimidine, piperidine, and piperazine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperidine intermediates, followed by their coupling with piperazine derivatives. Common reagents used in these reactions include various bases, solvents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. These targets include enzymes and receptors that play crucial roles in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine, piperidine, and piperazine derivatives. Examples are:

Uniqueness

What sets [1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone apart is its unique combination of these three moieties, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H32N6O

Molecular Weight

408.5 g/mol

IUPAC Name

[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H32N6O/c1-18-17-19(2)26-23(25-18)29-11-6-20(7-12-29)22(30)28-15-13-27(14-16-28)10-8-21-5-3-4-9-24-21/h3-5,9,17,20H,6-8,10-16H2,1-2H3

InChI Key

ZTOZXZSEEOICPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4)C

Origin of Product

United States

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